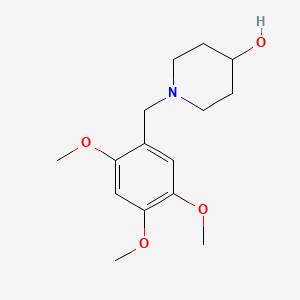

1-(2,4,5-trimethoxybenzyl)-4-piperidinol

Description

Properties

IUPAC Name |

1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4/c1-18-13-9-15(20-3)14(19-2)8-11(13)10-16-6-4-12(17)5-7-16/h8-9,12,17H,4-7,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAOFPHXMEXZHSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CN2CCC(CC2)O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Phencyclidine (PCP) Derivatives

Example Compounds :

- 1-[1-(4-Methoxyphenyl)(cyclohexyl)]4-piperidinol (III)

- 1-[1-(4-Methylphenyl)(cyclohexyl)]4-piperidinol (II)

Key Comparisons :

- Structural Differences: Unlike 1-(2,4,5-trimethoxybenzyl)-4-piperidinol, these PCP derivatives have a cyclohexyl-phenyl group instead of a trimethoxybenzyl substituent.

- Pharmacological Activity : PCP derivatives exhibit analgesic effects (e.g., tail immersion test in rats, ED₅₀ = 1.2–1.8 mg/kg). The target compound’s trimethoxybenzyl group may enhance CNS penetration but reduce analgesic potency due to steric hindrance .

Piperazine-Based Analogues

Example Compounds :

- 1-(2,4,5-Trimethoxybenzyl)piperazine (CAS 356083-64-2)

- 1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride (CAS 13171-25-0)

Key Comparisons :

- Structural Differences : Replacement of the piperidine ring with a piperazine ring removes the hydroxyl group, altering solubility and hydrogen-bonding capacity. The 2,4,5-trimethoxy vs. 2,3,4-trimethoxy substitution pattern also modifies electronic properties .

- Functional Impact: Piperazine derivatives are often used as intermediates in antihistamines (e.g., trimetazidine impurities). The hydroxyl group in 4-piperidinol may confer metabolic stability but reduce flexibility compared to piperazine .

Thiazole- and Pyrimidine-Containing Derivatives

Example Compounds :

- (E)-2-[4-tert-Butyl-5-(2,4,5-trimethoxybenzyl)thiazol-2-yliminomethyl]phenol

- 2-[4-(2,3,4-Trimethoxybenzyl)piperazin-1-yl]pyrimidine (CAS 3884-60-4)

Key Comparisons :

- Structural Differences : These compounds incorporate heterocyclic rings (thiazole, pyrimidine) linked to the trimethoxybenzyl group. The target compound lacks these rings but retains the trimethoxybenzyl-piperidine core .

- Biological Relevance: Thiazole derivatives show anticancer activity via Schiff base formation, while pyrimidine analogs target enzymes like dihydrofolate reductase.

Q & A

Q. What are the key synthetic methodologies for 1-(2,4,5-trimethoxybenzyl)-4-piperidinol, and how do reaction parameters influence intermediate stability?

- Methodological Answer : Synthesis typically involves multi-step procedures, including:

- Benzylation of piperidine : Introducing the 2,4,5-trimethoxybenzyl group via nucleophilic substitution or reductive amination. Reaction conditions (e.g., solvent polarity, temperature) significantly impact regioselectivity and yield .

- Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups to stabilize intermediates during piperidine functionalization .

- Optimization of reducing agents : Sodium cyanoborohydride or borane-THF complexes for selective reduction of imine intermediates .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer :

- X-ray crystallography : Resolves stereochemistry and intramolecular interactions (e.g., hydrogen bonding observed in structurally analogous compounds) .

- NMR spectroscopy : H and C NMR verify methoxy group positioning and piperidine ring conformation .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula and purity (>95%) .

Q. What initial biological screening approaches are recommended for this compound?

- Methodological Answer :

- In vitro receptor binding assays : Screen for affinity at NMDA receptors, given structural similarities to neuroprotective piperidinol derivatives .

- Cellular viability assays : Use SH-SY5Y or PC12 cell lines to assess neuroprotection against oxidative stress .

- Dose-response profiling : Establish IC values using standardized buffer systems (e.g., pH 4.6 acetate buffer for HPLC-based assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Purity validation : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to identify impurities like 1-(2,4,5-trimethoxybenzyl)piperazine dihydrochloride .

- Standardized assay conditions : Replicate studies using identical buffer systems (e.g., ammonium acetate pH 6.5) and cell lines to minimize variability .

- Mechanistic follow-up : Conduct calcium imaging or nitric oxide (NO) detection assays to clarify conflicting neuroprotective vs. cytotoxic effects .

Q. What strategies improve regioselectivity during the introduction of the 2,4,5-trimethoxybenzyl group?

- Methodological Answer :

- Directed ortho-metalation : Use lithiation agents (e.g., LDA) to position the benzyl group selectively on the piperidine ring .

- Catalytic asymmetric synthesis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) enhance enantiomeric excess in stereospecific reactions .

- Computational modeling : DFT calculations predict transition states to optimize reaction pathways and minimize byproducts .

Q. What analytical methods are critical for impurity profiling in bulk batches?

- Methodological Answer :

- LC-MS/MS : Detect trace impurities (e.g., des-methyl analogs) with a limit of quantification (LOQ) <0.1% .

- Ion chromatography : Quantify residual sulfonic acids from sulfonation steps in synthesis .

- Stability studies : Accelerated degradation under thermal (40–60°C) and photolytic conditions to identify labile functional groups .

Q. How does this compound interact with NMDA receptors, and what experimental models validate this?

- Methodological Answer :

- Patch-clamp electrophysiology : Measure inhibition of NMDA-induced currents in hippocampal neurons .

- Molecular docking simulations : Predict binding to the NR2B subunit using crystal structures (PDB: 3QEL) .

- In vivo neuroprotection models : Assess cognitive recovery in rodent ischemia-reperfusion injury models via Morris water maze testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.